![molecular formula C11H15BrO B2498246 [1-(2-Bromoethoxy)propyl]benzene CAS No. 1824054-90-1](/img/structure/B2498246.png)

[1-(2-Bromoethoxy)propyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

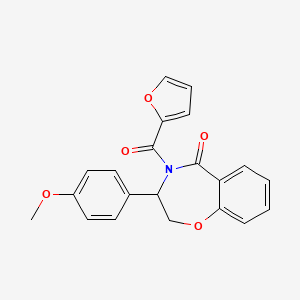

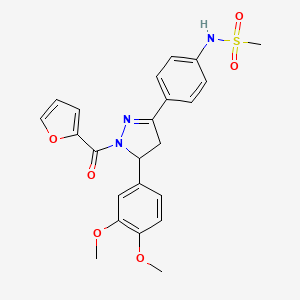

The synthesis of bromo-functionalized benzene derivatives, including compounds similar to "[1-(2-Bromoethoxy)propyl]benzene," often involves catalyzed reactions that introduce bromo groups into specific positions on the benzene ring. Techniques such as Diels-Alder cycloadditions, C-H activation, and electrophilic substitutions are employed to achieve the desired bromination patterns and functionalities. For instance, cobalt-catalyzed Diels-Alder reactions and iridium-mediated C-H activation have been developed to synthesize functionalized benzene derivatives efficiently (Reus et al., 2012).

Molecular Structure Analysis

Detailed molecular structure analysis of bromo-functionalized benzene derivatives, akin to "this compound," can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray diffraction (XRD) studies. These techniques elucidate the configuration, electronic structure, and spatial arrangement of atoms within the molecule, offering insights into its reactivity and properties. For example, the structural characterization of 1-bromo-4-(2,2-diphenylvinyl) benzene was achieved through comprehensive spectroscopic analysis and XRD studies, revealing its steric configuration and photoluminescence properties (Zuo-qi, 2015).

Chemical Reactions and Properties

The chemical reactivity of "this compound" and similar compounds involves interactions with electrophiles, nucleophiles, and participation in coupling reactions. These reactions are pivotal in extending the compound's application in organic synthesis, enabling the construction of complex molecular architectures. For instance, bromo derivatives undergo Suzuki reactions with phenylboronic acids, showcasing the compound's versatility in cross-coupling reactions (Reus et al., 2012).

Physical Properties Analysis

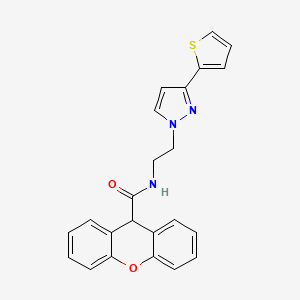

The physical properties of bromo-functionalized benzene derivatives, including solubility, melting point, boiling point, and photoluminescence, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability in various applications, from materials science to pharmaceuticals. For example, the photoluminescence properties of bromo-functionalized benzene derivatives can be exploited in the design of luminophores and optical materials (Zuo-qi, 2015).

Scientific Research Applications

Synthesis and Chemical Reactions :

- 1,2-Bis(trimethylsilyl)benzenes, which are key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores, can be derived using compounds related to "[1-(2-Bromoethoxy)propyl]benzene" (Reus et al., 2012).

- Regiospecific hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene, a compound similar to "this compound," allows for the creation of molecular building blocks for dendritic extension (Casado & Stobart, 2000).

Polymer Synthesis :

- Highly fluorinated monomers like 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, related to "this compound," have been used to produce soluble, hydrophobic, low dielectric polyethers (Fitch et al., 2003).

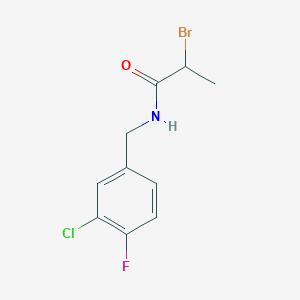

Radical Chemistry :

- The study of gas-phase elimination kinetics of compounds like (2-bromoethyl)benzene offers insights into the mechanisms of radical reactions and neighboring group participation (Chuchani & Martín, 1990).

Organic/Inorganic Hybrid Structures :

- The synthesis of organic/inorganic hybrid structures, such as benzene derivatives, is significant for understanding the fundamental aspects of chemistry and their applications in materials science (Marwitz et al., 2009).

Organometallic Chemistry :

- Studies on compounds like 1-bromo-2-(cyclopropylidenemethyl)benzene, which resemble "this compound," contribute to the field of organometallic chemistry, particularly in the synthesis of complex organic structures (Pan et al., 2014).

Kinetic Modeling :

- Kinetic modeling studies involving compounds such as n-propylbenzene help in understanding the oxidation processes at high temperatures, relevant in fields like combustion chemistry (Dagaut et al., 2002).

Mechanism of Action

Target of Action

The primary target of [1-(2-Bromoethoxy)propyl]benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, maintaining the aromaticity of the benzene ring .

properties

IUPAC Name |

1-(2-bromoethoxy)propylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKNTOUBAIFTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2498164.png)

![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)

![1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine](/img/structure/B2498179.png)